Product packaging for 5-Methylbenzo[d]isothiazole(Cat. No.:)

5-Methylbenzo[d]isothiazole

Cat. No.: B13008134
M. Wt: 149.21 g/mol
InChI Key: GFJGRNOOYAKHNX-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]isothiazole is a versatile heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the benzo[d]isothiazole scaffold are of significant scientific interest due to their diverse biological activities. Schiff bases derived from this core structure have been the subject of studies evaluating their antimicrobial, antiviral, and antiproliferative properties . This makes this compound a valuable building block for researchers designing and synthesizing new molecules for pharmacological screening . The compound should be handled with care. Consistent with its class, it may cause skin and eye irritation, so researchers should consult the Safety Data Sheet for detailed hazard and handling information. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. The compound is typically supplied under specific storage conditions, such as sealed in a dry environment and kept at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS B13008134 5-Methylbenzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJGRNOOYAKHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methylbenzo D Isothiazole and Its Functionalized Derivatives

Strategic Approaches to the Core 5-Methylbenzo[d]isothiazole Structure

The construction of the this compound framework can be achieved through various synthetic routes, primarily involving the formation of the isothiazole (B42339) ring from a suitably substituted aromatic precursor.

Cyclization Reactions for Isothiazole Ring Formation

Cyclization reactions represent a primary strategy for synthesizing the benzo[d]isothiazole core. These methods typically involve the formation of the critical sulfur-nitrogen bond to close the isothiazole ring on a pre-functionalized benzene (B151609) derivative.

A notable example involves the reaction of 2,6-diformyl-4-methylphenyl disulfide with hydroxylamine (B1172632) in acetonitrile (B52724). This reaction proceeds via the cleavage of the disulfide bond and subsequent cyclization to form a this compound derivative, specifically 5-methyl-2-oxybenzo[d]isothiazole-7-carbaldehyde oxime. researchgate.netresearchgate.netsoton.ac.uk The structure of the resulting benzisothiazole product was confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.netsoton.ac.uk

Another versatile approach starts from ortho-mercaptoacetophenones. A facile one-pot synthesis developed by Xian and colleagues involves the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to yield the desired benzo[d]isothiazole. arkat-usa.org Adapting this to a 4-methyl-2-mercaptoacetophenone would provide a direct route to the this compound core.

Furthermore, general methods for benzothiazole (B30560) synthesis, which can be conceptually applied to their isothiazole analogues, often utilize intramolecular oxidative coupling. For instance, RuCl₃-catalyzed oxidative coupling of N-arylthioureas and Pd(OAc)₂-catalyzed cyclization of N-aryl-N′,N′-dialkylthioureas are powerful methods for forming the heterocyclic ring. mdpi.com Applying these conditions to a thiourea (B124793) derived from p-toluidine (B81030) could yield the this compound system.

Starting Material TypeReagentsProductReference
DisulfideHydroxylamine5-methyl-2-oxybenzo[d]isothiazole-7-carbaldehyde oxime researchgate.netresearchgate.netsoton.ac.uk
o-MercaptoacetophenoneNaN₃, PPh₃Benzo[d]isothiazole arkat-usa.org
N-ArylthioureaRuCl₃2-Aminobenzothiazole mdpi.com

Annulation Strategies for Benzo-Fused Heterocycles

Annulation strategies involve the construction of the fused benzene ring onto a pre-existing isothiazole core. While less common than the inverse approach, these methods offer an alternative synthetic pathway. Annulation reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), are powerful tools for constructing fused ring systems.

For instance, a method for synthesizing spiropyridazine-benzosultams has been developed through a [4+2] annulation reaction of 3-substituted benzoisothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes. nih.gov While this demonstrates the reactivity of the benzoisothiazole system as a dienophile, building the benzene ring itself would require an isothiazole derivative with appropriate diene and dienophile functionalities to undergo an intramolecular annulation.

More broadly, annulation strategies are prevalent in the synthesis of related benzo-fused heterocycles. These often involve transition-metal-catalyzed processes that construct the carbocyclic ring. mdpi.com

Regioselective Functionalization of the this compound Skeleton

Once the core structure is assembled, its regioselective functionalization is key to developing derivatives with tailored properties. The inherent electronic nature of the heterocyclic system and the directing effects of the methyl group guide the outcomes of these reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The this compound ring system is amenable to both electrophilic and nucleophilic substitution reactions. The methyl group at the C5 position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This would direct incoming electrophiles primarily to the C4 and C6 positions of the benzene ring.

Conversely, nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group (like a halogen) and activation by electron-withdrawing groups. For example, in the related 2-chloro-5-methylbenzo[d]thiazole, the chlorine atom can be substituted by nucleophiles. evitachem.com Similarly, 6-arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones are prepared via regioselective nucleophilic substitution, highlighting that such reactions are feasible on the benzothiazole core. jst.go.jp

A specific example of functionalization on a related scaffold is the Pd-catalyzed/Cu-assisted synthesis of 6-bromo-5-methylbenzo[d]thiazole-2-carbonitrile, which involves a C-H functionalization and cyclization process. mdpi.com

Reaction TypePosition of ReactivityInfluencing FactorsReference
Electrophilic SubstitutionC4, C6Activating methyl group at C5 evitachem.com
Nucleophilic SubstitutionPositions with leaving groupsElectron-withdrawing groups, leaving group identity evitachem.comjst.go.jp

Selective Derivatization of the Methyl Group

The methyl group at the C5 position is itself a site for functionalization, providing a handle for further synthetic elaboration. Common transformations include oxidation and halogenation.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This converts the relatively inert methyl group into a versatile carboxylic acid functional group, which can then participate in a wide range of reactions, such as amide or ester formation.

An iodine-promoted Povarov multicomponent reaction has been shown to functionalize the methyl group of 2-methylbenzo[d]thiazole via an iodination/Kornblum oxidation sequence. researchgate.net This type of transformation could potentially be applied to the C5-methyl group of this compound, converting it into an aldehyde, which is a valuable synthetic intermediate.

Catalyst-Mediated Synthesis and Functionalization of this compound

Catalysis, particularly by transition metals, offers efficient and selective methods for both the synthesis and functionalization of the this compound scaffold. These methods often proceed under milder conditions and with higher atom economy than classical approaches.

Rhodium(III)-catalyzed C–H activation and [4+1] annulation of sulfoximines with maleimides provides a diastereoselective route to spirocyclic-1,2-benzisothiazole heterocycles. researchgate.netacs.org This highlights the power of rhodium catalysis in constructing complex molecules based on the benzoisothiazole core.

For functionalization, Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles has been achieved using acyl azides as the nitrogen source. researchgate.net This C-H activation strategy allows for the introduction of amide groups at specific positions. A study on N-(2-(5-Methylbenzo[d]thiazol-2-yl)phenyl)benzamide demonstrated this transformation on a 5-methyl substituted system, yielding the product in 75% yield. nih.gov

Palladium and copper catalysts are also widely used. A Pd-catalyzed/Cu-assisted method has been developed for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides, involving an intramolecular C-H functionalization/C-S bond formation. mdpi.com Furthermore, a cobalt-catalyzed oxidation of 3-arylmethyl sulfonyl imines to 3-arylcarbonyl analogues has been reported for benzo[d]isothiazole 1,1-dioxides, showcasing catalyst-mediated functionalization at the C3 position. publish.csiro.au

Catalyst SystemTransformationSubstrate ClassProduct ClassReference
[Rh(III)][4+1] Annulation / C-H ActivationSulfoximines, MaleimidesSpirocyclic-1,2-benzisothiazoles researchgate.netacs.org
[Ru(II)] / Acyl AzideC-H Amidation2-Aryl-5-methylbenzo[d]thiazoleN-Aryl-amidated benzothiazole researchgate.netnih.gov
[Pd(II)] / [Cu(I)]C-H Functionalization / CyclizationN-Arylcyanothioformamides2-Cyanobenzothiazoles mdpi.com
[Co(II)] / NHPIOxidation3-Arylmethyl sulfonyl imines3-Arylcarbonyl analogues publish.csiro.au

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex functionalized molecules from simpler precursors. researchgate.net The Suzuki-Miyaura and Heck reactions are cornerstone methodologies in this field, offering high efficiency and functional group tolerance. mdpi.comresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This method is widely used for creating biaryl linkages. For the functionalization of this compound, a pre-halogenated derivative (e.g., a bromo- or iodo-substituted this compound) could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the heterocyclic core.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a primary method for the vinylation of aryl halides, allowing for the introduction of alkenyl groups. mdpi.com An appropriately halogenated this compound could serve as the halide partner, reacting with various alkenes to append new side chains, thereby creating a library of functionalized derivatives. While direct examples for the synthesis of this compound using these specific coupling reactions are not extensively documented in dedicated studies, their application is inferred from their broad utility in heterocyclic chemistry. chim.itnih.gov

Research has demonstrated the functionalization of the benzisothiazole core using related metal-catalyzed annulations. For instance, a silver-catalyzed desulfurizative annulation between ynamides and 1,2-benzisothiazoles has been developed to construct 3-aminoisoquinolines. Notably, this reaction was successfully applied to 5-methyl-1,2-benzisothiazole , which reacted smoothly to yield the corresponding 6-methyl-3-aminoisoquinoline derivative in high yield (96%). acs.org This demonstrates the viability of using metal catalysis to modify the this compound scaffold.

Table 1: Representative Transition Metal-Catalyzed Reactions for Benzisothiazole Derivatives

Reaction TypeStarting MaterialsCatalyst/ReagentsProduct TypeYieldReference
Silver-Catalyzed Annulation5-Methyl-1,2-benzisothiazole, YnamideTMSOTf6-Methyl-3-aminoisoquinoline96% acs.org
Copper-Catalyzed Cascade2-Halobenzamides, S8CuCl, K2CO3Benzo[d]isothiazol-3(2H)-onesUp to 89% mdpi.com
Nickel-Catalyzed Cyclization2-Halobenzamides, S8Nano-NiFe2O4, DMAPN-Aryl/Alkyl Benzo[d]isothiazol-3(2H)-onesUp to 98% arkat-usa.org
Palladium-Catalyzed Carbonylative Cyclization2-Iodosulfonamides, Phenyl formate (B1220265) (CO source)Pd(OAc)2, XantphosSaccharin DerivativesGood yields organic-chemistry.org

Photocatalytic C-H Activation and Functionalization

Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the activation of strong chemical bonds, such as C–H bonds, under mild conditions. rsc.orgbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials, thereby improving atom economy and simplifying synthetic routes. rsc.org

Photocatalytic C-H functionalization typically involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) process. beilstein-journals.orgnih.gov This generates highly reactive radical intermediates that can undergo further transformations to form new bonds.

A notable application of this technology is the chemodivergent synthesis of benzisothiazol-3-ones and benzothiadiazin-3-one 1-oxides from 2-mercaptobenzamides and N-(2-mercaptophenyl)-N'-substituted ureas, respectively. acs.org Specifically for the synthesis of benzisothiazol-3-ones, the transformation of 2-mercaptobenzamides proceeds via a visible light-promoted intramolecular N–S bond coupling, affording the desired products in moderate to good yields. acs.org This method highlights the potential of photocatalysis to construct the core benzisothiazole ring system under exceptionally mild conditions. While this study did not specifically report on the 5-methyl derivative, the methodology is broadly applicable to substituted precursors.

The synthesis of the related 2-arylbenzothiazole scaffold has also been achieved with high efficiency using graphitic carbon nitride (g-C3N4) as a recyclable, metal-free photocatalyst under visible light, demonstrating the green potential of these methods. researchgate.net

Table 2: Visible Light-Promoted Synthesis of Benzisothiazol-3-ones

Substrate (2-Mercaptobenzamide)PhotocatalystSolventReaction TimeYieldReference
N-Phenyl-2-mercaptobenzamideRu(bpy)3Cl2CH3CN12 h85% acs.org
N-(4-Methoxyphenyl)-2-mercaptobenzamideRu(bpy)3Cl2CH3CN12 h75% acs.org
N-(4-Chlorophenyl)-2-mercaptobenzamideRu(bpy)3Cl2CH3CN12 h82% acs.org
N-Benzyl-2-mercaptobenzamideRu(bpy)3Cl2CH3CN12 h78% acs.org

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. These metal-free approaches offer advantages such as lower toxicity, cost-effectiveness, and stability towards air and moisture. nih.gov

While specific organocatalytic methods for the direct synthesis of this compound are not yet prevalent in the literature, the potential of this strategy can be inferred from its successful application to related heterocyclic systems. For instance, in the metal-free oxidative amination for the synthesis of 2-hetarylquinazolin-4(3H)-ones, 2-methylbenzo[d]thiazole (a constitutional isomer of the target) was shown to be a viable substrate, reacting well under the catalytic influence of diphenylphosphinic acid. nih.gov This suggests that the electronic properties of the benzothiazole/isothiazole core are compatible with organocatalytic reaction conditions.

Common organocatalytic activation modes include the formation of iminium ions, enamine intermediates, or activation through hydrogen bonding (e.g., with thioureas or acids). A plausible organocatalytic route to the benzisothiazole scaffold could involve an intramolecular cyclization of a suitably functionalized benzene derivative, promoted by an acid or base catalyst. For example, an acid catalyst like p-toluenesulfonic acid (p-TSA) or a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could facilitate the ring-closing step. Research into the direct organocatalytic construction of the this compound ring represents a promising future direction.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations include the use of safer solvents, maximizing atom economy, and utilizing sustainable resources.

Solvent-Free and Aqueous-Phase Synthetic Strategies

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Ideal green solvents are non-toxic, renewable, and have a low environmental footprint. Water is an excellent choice due to its safety and availability, while solvent-free reactions represent the ultimate green approach by eliminating solvent waste entirely.

The synthesis of benzisothiazole's isomer, benzothiazole, has been successfully demonstrated in both water and under solvent-free conditions. A study comparing various solvents for the reaction of 2-aminobenzenethiol with acyl derivatives found that water gave superior yields and shorter reaction times compared to organic solvents like THF. researchgate.net Furthermore, conducting the reaction under solvent-free conditions also proved highly effective. researchgate.net

In the context of benzisothiazoles, a copper(I)-catalyzed cascade reaction for producing benzo[d]isothiazol-3(2H)-ones from 2-bromobenzamides and potassium thiocyanate (B1210189) was effectively carried out in an aqueous medium. mdpi.com Similarly, a visible-light-mediated synthesis of 1,4-benzothiazine derivatives was developed using an environmentally friendly ethanol/water mixture. researchgate.net These examples strongly support the feasibility of developing aqueous-phase or solvent-free syntheses for this compound, significantly improving the environmental profile of its production.

Table 3: Comparison of Solvent Systems for the Synthesis of 2-Methylbenzo[d]thiazole

SolventTemperature (°C)Time (h)Yield (%)Reference
THFReflux2040% researchgate.net
CH3CNReflux~20~40% researchgate.net
Water35386% researchgate.net
Solvent-Free600.594% researchgate.net
Data adapted from a study on the synthesis of 2-methylbenzo[d]thiazole, the constitutional isomer of 2-methylbenzo[d]isothiazole. researchgate.net

Atom Economy and Sustainable Reagent Utilization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

Synthetic strategies that rely on C-H activation are inherently more atom-economical because they bypass the need for pre-installing leaving groups (like halogens) on the starting materials. rsc.org The photocatalytic C-H functionalization methods discussed in section 2.3.2 are excellent examples of this principle.

The use of sustainable and inexpensive reagents is another key aspect. Several modern syntheses of the benzisothiazole core utilize elemental sulfur (S₈) or carbon disulfide (CS₂) as the sulfur atom source. mdpi.comorganic-chemistry.orgresearchgate.net These reagents are abundant and low-cost, offering a sustainable alternative to more complex organosulfur precursors. The development of catalytic systems that can utilize these simple building blocks is a significant step towards more sustainable chemical manufacturing. scispace.com

Reactivity and Mechanistic Investigations of 5 Methylbenzo D Isothiazole Transformations

Electrophilic Aromatic Substitution Reactions on the 5-Methylbenzo[d]isothiazole Nucleus

The introduction of electrophiles onto the this compound core is dictated by the combined electronic effects of the fused heterocyclic system and the methyl substituent. The isothiazole (B42339) ring is generally considered to be electron-withdrawing, which deactivates the aromatic system towards electrophilic attack compared to benzene (B151609). However, the methyl group at the C-5 position is an activating, ortho-para directing group. This results in a nuanced reactivity profile where substitution is possible but often requires specific conditions.

Halogenation and Nitration Patterns

Direct halogenation and nitration of this compound are influenced by the directing effects of the methyl group towards the C-4 and C-6 positions. However, the inherent reactivity of the benzisothiazole nucleus also plays a crucial role. Studies on the parent 1,2-benzisothiazole (B1215175) show that electrophilic substitution, such as nitration, tends to yield a mixture of products, primarily the 5- and 7-nitro derivatives. worktribe.com For this compound, the C-4 and C-6 positions are ortho and para to the activating methyl group, respectively, making them the most likely sites for substitution.

Nitration of the related 5-acetamido-3-methyl-1,2-benzisothiazole has been shown to occur at the C-4 position, highlighting the strong directing effect of the activating group at C-5. worktribe.com While specific experimental data on the direct nitration of this compound is not extensively detailed, the nitration of the parent 1,2-benzisothiazole provides a reference for the reactivity of the ring system.

ReactantReagentsProductsReference
1,2-BenzisothiazoleKNO₃, H₂SO₄5-Nitro-1,2-benzisothiazole & 7-Nitro-1,2-benzisothiazole worktribe.com
5-Acetamido-3-methyl-1,2-benzisothiazoleKNO₃, H₂SO₄5-Acetamido-3-methyl-4-nitro-1,2-benzisothiazole worktribe.com

Synthesizing halogenated derivatives of this compound often involves the cyclization of an appropriately pre-halogenated precursor rather than direct halogenation of the heterocyclic core.

Acylation and Alkylation Reactions

Friedel-Crafts reactions are cornerstone methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions involve the generation of a potent electrophile, typically a carbocation for alkylation or a resonance-stabilized acylium ion for acylation, which then attacks the aromatic ring. masterorganicchemistry.comsigmaaldrich.com Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are typically required as catalysts. wikipedia.orgmasterorganicchemistry.com

Despite the utility of these reactions, the 1,2-benzisothiazole nucleus is generally considered to be too deactivated for successful Friedel-Crafts acylation or alkylation under standard conditions. The electron-withdrawing character of the fused isothiazole ring diminishes the nucleophilicity of the benzene ring to a point where it is unreactive towards the electrophiles generated in these reactions. Research on related structures supports this observation; for instance, attempted Friedel-Crafts acylation of 5-bromo-3-methyl-1,2-benzisothiazole was reported to be unsuccessful. worktribe.com Consequently, there is a lack of reported successful direct Friedel-Crafts reactions on the this compound scaffold itself.

Reaction TypeTypical ReagentsGeneral ProductApplicability to this compound
Friedel-Crafts AlkylationR-X (Alkyl Halide), Lewis Acid (e.g., AlCl₃)Alkylated Benzene RingGenerally not successful due to ring deactivation worktribe.com
Friedel-Crafts AcylationRCOCl (Acyl Chloride), Lewis Acid (e.g., AlCl₃)Acylated Benzene RingGenerally not successful due to ring deactivation worktribe.com

Nucleophilic Reactivity and Ring Transformations of this compound

The this compound system exhibits reactivity towards nucleophiles at two distinct sites: the aromatic ring, particularly when activated by electron-withdrawing groups, and the isothiazole ring itself, which can lead to characteristic ring-opening reactions.

Ring-Opening Reactions and Subsequent Cyclizations

The N-S bond within the isothiazole ring is a point of susceptibility towards nucleophilic attack, often resulting in ring cleavage. This reactivity can be harnessed to produce different heterocyclic structures. A notable example is the TMSOTf-catalyzed annulation reaction between ynamides and 1,2-benzisothiazoles. acs.org In this process, the nitrogen atom of 5-methyl-1,2-benzisothiazole acts as a nucleophile, attacking the activated ynamide. This is followed by a ring-opening step involving the cleavage of the S-N bond, and a subsequent intramolecular cyclization via sulfur attack, ultimately leading to the formation of a 6-methyl-3-aminoisoquinoline in high yield. acs.org This transformation showcases a sophisticated cascade where the benzisothiazole skeleton is deconstructed and reassembled into a new scaffold. Reactions of other substituted 1,2-benzisothiazoles with nucleophiles like thiols or Grignard reagents have also been shown to proceed via ring-opening pathways. researchgate.netrsc.org

ReactantsConditionsProductYieldReference
5-Methyl-1,2-benzisothiazole, N-(4-Methylphenyl)-N-(phenylethynyl)tosylamideTMSOTf (20 mol%), Toluene, 80 °C, 2 h6-Methyl-1-phenyl-N-tosylisoquinolin-3-amine96% acs.org

Reactions with Carbon and Heteroatom Nucleophiles

While the unsubstituted this compound ring is resistant to nucleophilic aromatic substitution (SNAr), the introduction of strong electron-withdrawing groups, such as nitro groups, can activate the benzene portion of the molecule towards such reactions. Studies on 4,6-dinitro-1,2-benzisothiazoles demonstrate that a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles can displace the nitro group at the C-4 position, leaving the isothiazole ring intact. clockss.org This pathway provides a method for introducing diverse functional groups onto the benzisothiazole core. In these reactions, the 3-chloro-substituted dinitrobenzisothiazole reacts more readily than its 3-alkoxy counterparts. clockss.org

ReactantNucleophileConditionsProductYieldReference
3-Chloro-4,6-dinitro-1,2-benzisothiazoleNaN₃DMF, 20 °C, 1 h4-Azido-3-chloro-6-nitro-1,2-benzisothiazole85% clockss.org
3-Chloro-4,6-dinitro-1,2-benzisothiazolePhCH₂SH, K₂CO₃DMF, 20 °C, 2 h4-(Benzylthio)-3-chloro-6-nitro-1,2-benzisothiazole83% clockss.org
3-Chloro-4,6-dinitro-1,2-benzisothiazolePiperidinei-PrOH, 20 °C, 10 min3-Chloro-6-nitro-4-(piperidin-1-yl)-1,2-benzisothiazole92% clockss.org
3-Chloro-4,6-dinitro-1,2-benzisothiazolePhOH, K₂CO₃DMF, 20 °C, 2 h3-Chloro-6-nitro-4-phenoxy-1,2-benzisothiazole75% clockss.org

Metal-Catalyzed Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of (hetero)aromatic halides and pseudohalides. organic-chemistry.orgwikipedia.orglibretexts.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the this compound scaffold, such reactions would typically be performed on a halogenated derivative, for example, a bromo- or iodo-substituted version of the compound.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a particularly versatile method for creating biaryl structures or for introducing alkyl or vinyl groups. rsc.orguwindsor.ca While specific examples of metal-catalyzed cross-coupling reactions performed directly on a simple halo-5-methylbenzo[d]isothiazole are not prevalent in the surveyed literature, the general applicability of these methods to a vast range of heterocyclic systems is well-established. A hypothetical Suzuki coupling would involve a halo-5-methylbenzo[d]isothiazole as the electrophilic partner to introduce new substituents onto the aromatic core.

Reaction TypeTypical ElectrophileTypical NucleophileTypical Catalyst/BaseGeneral Product
Suzuki-Miyaura CouplingAryl/Heteroaryl-Br (or I, OTf)R-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄ / Na₂CO₃Aryl/Heteroaryl-R
Heck CouplingAryl/Heteroaryl-Br (or I)AlkenePd(OAc)₂ / Et₃NAryl/Heteroaryl-Alkene
Sonogashira CouplingAryl/Heteroaryl-I (or Br)Terminal AlkynePd(PPh₃)₂Cl₂, CuI / Et₃NAryl/Heteroaryl-Alkyne

C-H Functionalization Reactions

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. For benzothiazoles, a related class of compounds, palladium-catalyzed C-H functionalization has been successfully employed for direct arylation with various iodo(hetero)arenes at room temperature. chemrxiv.orgrsc.orgchemrxiv.org These reactions often utilize a palladium acetate (B1210297) catalyst in conjunction with an oxidant like silver(I) oxide and are promoted by solvents such as hexafluoroisopropanol (HFIP). chemrxiv.orgrsc.org

In a specific study related to the benzo[d]isothiazole core, the C-H activation of 3-phenylbenzo[d]isothiazole 1,1-dioxide was achieved using an iridium catalyst. rsc.org This reaction demonstrates the feasibility of direct arylation at the C7 position of the benzisothiazole ring system. The process involves an iridium-catalyzed C-H activation followed by coupling with arylsiloxanes.

A representative example of this transformation is the reaction of 3-phenylbenzo[d]isothiazole 1,1-dioxide with trimethoxy(phenyl)silane. The reaction, catalyzed by [Cp*IrCl2]2 and promoted by silver(I) bis(trifluoromethanesulfonyl)imide, copper(II) acetate, and silver(I) fluoride, yields the C7-arylated product. rsc.org While this example is on a 1,1-dioxide derivative, it highlights a key pathway for the functionalization of the benzo[d]isothiazole skeleton.

SubstrateReagentCatalyst SystemSolventTemperatureProductYieldReference
3-Phenylbenzo[d]isothiazole 1,1-dioxideTrimethoxy(phenyl)silane[Cp*IrCl2]2, AgNTf2, Cu(OAc)2, AgFTFE30 °C3-([1,1'-biphenyl]-2-yl)benzo[d]isothiazole 1,1-dioxide80% rsc.org
Benzothiazole (B30560)IodobenzenePd(OAc)2, Ag2OHFIPRT2-Phenylbenzothiazole92% chemrxiv.org

Coupling Reactions and Complex Ligand Formation

The benzo[d]isothiazole nucleus can be incorporated into larger molecular structures through various coupling reactions and can act as a ligand for metal complexes.

Coupling Reactions: Cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.orgnumberanalytics.com The Sonogashira reaction, for instance, couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Heck reaction involves a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. numberanalytics.com Although specific examples starting directly from this compound are not prevalent in the literature, the introduction of a halide onto the aromatic ring would render it a suitable substrate for these powerful transformations.

Complex Ligand Formation: The nitrogen and sulfur atoms in the isothiazole ring provide potential coordination sites, allowing the molecule to act as a ligand in organometallic complexes. A notable example involves the reaction of a thiophenolate-based Nickel(II) precursor with hydroxylamine (B1172632), which leads to the in-situ formation of a complex ligand derived from this compound. researchgate.net In this process, two molecules of the newly formed ligand, 2-mercapto-5-methyl-3-({2-[(5-methylbenzo[d]isothiazol-7-ylmethylene)amino]-ethylimino}-methyl)-benzonitrile, coordinate with a single Nickel(II) ion. X-ray diffraction analysis confirmed the formation of a new complex with a cis-S2N2 square-planar geometry around the nickel center. researchgate.net

ReactantsReagentsSolventProductCoordination GeometryReference
[Ni(eftp)] (eftp = N,N'-ethylene(6-formyl-4-methyliminatothiophenolato))Hydroxylamine hydrochloride, Potassium acetateMethanol (B129727)[Ni(L)2], where L is 2-mercapto-5-methyl-3-({2-[(5-methylbenzo[d]isothiazol-7-ylmethylene)amino]-ethylimino}-methyl)-benzonitrilecis-S2N2 square-planar researchgate.net

Photochemical and Electrochemical Behavior of this compound

The interaction of this compound with light and electricity can induce unique transformations and provides insight into its electronic structure.

Light-Induced Rearrangements and Cycloadditions

Photochemical reactions offer pathways to novel molecular architectures that are often inaccessible through thermal methods. The benzo[d]isothiazole ring system is known to undergo light-induced rearrangements and cycloadditions.

Light-Induced Rearrangements: Upon UV irradiation, substituted 1,2-benzisothiazoles can undergo isomerization. For example, detailed investigations into 5-nitro-3-(piperidin-1-yl)-1,2-benzisothiazole revealed a photochemical isomerization to 5-nitro-2-(piperidin-1-yl)-1,2-benzothiazole. thieme-connect.de This transformation is proposed to proceed through a sulfur atom migration mechanism involving transient intermediates. thieme-connect.de In a different rearrangement, irradiation of 1,2-benzisothiazole 1,1-dioxides at 254 nm in methanol or acetonitrile (B52724) leads to a ring expansion, yielding 1,3-2H-benzothiazine 1,1-dioxides. researchgate.net

Cycloadditions: The isothiazole ring can participate in photocycloaddition reactions. Research has shown that 3-phenyl-1,2-benzisothiazole undergoes photocycloaddition with electron-rich alkynes. acs.org This reaction is believed to proceed via a 1,4-benzothiazepine intermediate to form substituted 3,4-benzo-2,6-thiazabicyclo[3.2.0]hepta-3,6-dienes in a single step. researchgate.netacs.org Nitrile sulfides, generated from the thermal decarboxylation of 1,3,4-oxathiazol-2-ones, can also undergo cycloaddition reactions with quinones to construct benzisothiazole quinone systems. researchgate.net

ReactantReaction PartnerConditionsProduct TypeReference
3-Phenyl-1,2-benzisothiazoleEthoxyacetyleneIrradiationBenzo-thiazabicyclo-hepta-diene derivative researchgate.netacs.org
1,2-Benzisothiazole 1,1-dioxidesN/A254 nm irradiation in Methanol1,3-2H-benzothiazine 1,1-dioxide (Ring expansion) researchgate.net
5-Nitro-3-(piperidin-1-yl)-1,2-benzisothiazoleN/AIrradiation5-Nitro-2-(piperidin-1-yl)-1,2-benzothiazole (Isomerization) thieme-connect.de

Redox Chemistry and Electrosynthesis

The sulfur and nitrogen heteroatoms impart distinct redox properties to the this compound molecule.

Redox Chemistry: The sulfur atom in the benzo[d]isothiazole ring is susceptible to oxidation. A selective method for the oxidation of 2-substituted benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides (sulfoxides) has been developed using Selectfluor as the oxidant. mdpi.com This reaction proceeds efficiently, and a variety of substituted derivatives, including 2-butyl-5-methylbenzo[d]isothiazol-3(2H)-one-1-oxide, have been synthesized in high yields. mdpi.com The redox behavior of related benzothiazole and benzoxazole (B165842) derivatives has been studied using cyclic voltammetry. researchgate.net These studies provide half-wave potentials for oxidation and reduction processes, offering a quantitative measure of the electronic properties of these heterocyclic systems. researchgate.net Supporting information for a study on benzyl (B1604629) this compound-3-carboxylate 1,1-dioxide also confirms the use of cyclic voltammetry for its analysis. rsc.org

Electrosynthesis: Electrochemical methods provide a green and efficient alternative for synthesizing and functionalizing heterocyclic compounds by minimizing the use of chemical oxidants or reductants. rsc.org An important application is the electrochemical cyanation of benzothiazole derivatives. jst.go.jpresearchgate.net This process uses trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source in a divided electrochemical cell. The reaction has been successfully applied to various substituted benzothiazoles, including 6-methylbenzo[d]thiazole, to produce the corresponding 2-carbonitrile derivatives in moderate yields. jst.go.jp

ProcessSubstrateReagents/ConditionsProduct/ObservationYieldReference
Oxidation2-Butyl-5-methylbenzo[d]isothiazol-3(2H)-oneSelectfluor, CH3CN, 60 °C2-Butyl-5-methylbenzo[d]isothiazol-3(2H)-one-1-oxide90% mdpi.com
Electrosynthesis (Cyanation)6-Methylbenzo[d]thiazoleTMSCN, n-Bu4NBF4/DMF, Pt electrodes (divided cell)6-Methylbenzo[d]thiazole-2-carbonitrile54% jst.go.jp
Cyclic Voltammetry4-(Benzo[d]thiazol-2-yl)-1-methylpyridin-1-ium chloride0.1 M TBAPF6 in CH3CNHalf-wave potentials observed at -1.11 V and -1.80 V vs. Ag/AgNO3N/A researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Methylbenzo D Isothiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Methylbenzo[d]isothiazole

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of unique nuclei in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would typically display signals for H3, H4, H6, and H7. The proton at the C3 position (H3) is anticipated to resonate at the most downfield position in the aromatic region due to the influence of the adjacent sulfur and nitrogen atoms. The protons on the benzene (B151609) ring (H4, H6, H7) will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene system. The methyl group protons (5-CH₃) would appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The quaternary carbons, particularly C3a, C7a, and C5, can be distinguished from the protonated carbons. The C3 carbon is expected to be significantly downfield due to its position between two heteroatoms. The chemical shift of the methyl carbon provides a clear marker in the upfield region of the spectrum. The assignment of these signals is often confirmed with the aid of 2D NMR techniques. researchgate.netacgpubs.org

¹⁵N NMR Spectroscopy : Due to its low natural abundance and lower gyromagnetic ratio, ¹⁵N NMR spectroscopy is less routine but offers direct insight into the electronic environment of the nitrogen atom. mdpi.comresearchgate.net For this compound, a single ¹⁵N resonance is expected. The chemical shift of the isothiazole (B42339) nitrogen typically falls within a characteristic range for pyridine-like nitrogens. science-and-fun.de Techniques like long-range ¹H-¹⁵N heteronuclear shift correlation can be employed without isotopic enrichment to identify and assign the nitrogen resonance, providing valuable data for distinguishing isomers and understanding electronic structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on data from substituted benzisothiazole and benzothiazole (B30560) analogs. researchgate.netacgpubs.org

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3~8.8 - 9.1~155 - 160
3a-~150 - 154
4~7.8 - 8.0~120 - 124
5-~135 - 140
6~7.2 - 7.4~126 - 130
7~7.7 - 7.9~123 - 127
7a-~130 - 134
5-CH₃~2.4 - 2.6~20 - 23

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H6 and H7, H6 and H4), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It is used to definitively assign the signals of protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for mapping the molecular skeleton. For instance, correlations from the methyl protons (5-CH₃) to carbons C4, C5, and C6 would confirm the position of the methyl group. Similarly, long-range correlations from H3 to C3a and C7a would help in assigning the quaternary carbons of the heterocyclic ring. researchgate.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) : While experimentally demanding, this technique provides direct ¹³C-¹³C correlation information, offering an unambiguous map of the carbon skeleton.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing insights into phenomena not observable in solution. researchgate.net

Polymorphism : Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular conformation and crystal packing. dur.ac.uknih.gov Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR can resolve separate signals for crystallographically inequivalent molecules within the unit cell or for different polymorphs in a mixture. nih.gov These differences in chemical shifts serve as fingerprints for each solid form.

Supramolecular Interactions : ssNMR is highly sensitive to intermolecular interactions such as hydrogen bonding and π-π stacking. dur.ac.uk The formation of these interactions in the crystal lattice alters the local electronic environment of the nuclei, leading to measurable changes in chemical shifts and relaxation times. nih.gov For this compound, analysis of the ¹³C and ¹⁵N chemical shift tensors can provide detailed information about the nature and geometry of intermolecular contacts within the crystal structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique for each compound, serving as a molecular "fingerprint" and providing information on functional groups and intermolecular bonding. nih.govnih.gov

The vibrational spectrum of this compound can be divided into several regions corresponding to the vibrations of the aromatic system, the methyl group, and the isothiazole ring.

Aromatic C-H Stretching : These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations : The asymmetric and symmetric C-H stretching modes of the methyl group are expected in the 2980-2870 cm⁻¹ range. scialert.net The corresponding bending (scissoring and rocking) vibrations appear at lower frequencies, typically around 1450 cm⁻¹ and 1380 cm⁻¹.

Aromatic Ring Stretching : The C=C stretching vibrations of the benzene and isothiazole rings give rise to a series of characteristic bands in the 1620-1400 cm⁻¹ region. researchgate.net

Heterocyclic Ring Vibrations : Vibrations involving the C=N and C-S bonds of the isothiazole ring are expected. The C=N stretching vibration typically appears in the 1650-1550 cm⁻¹ range, while C-S stretching modes are found at lower wavenumbers, often between 850-600 cm⁻¹. researchgate.net

Out-of-Plane Bending : The C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Assignments are based on data from benzothiazole and related substituted aromatic compounds. nih.govscialert.netresearchgate.netmdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic C-H Stretch3100 - 3000Medium / Strong
Methyl C-H Asymmetric/Symmetric Stretch2980 - 2870Medium-Strong / Medium-Strong
C=N Stretch (Isothiazole)1650 - 1550Medium-Strong / Medium
Aromatic C=C Ring Skeletal Vibrations1620 - 1400Strong-Medium / Strong-Medium
Methyl C-H Bending1460 - 1370Medium / Medium
Aromatic C-H In-Plane Bending1300 - 1000Medium-Weak / Medium-Weak
Aromatic C-H Out-of-Plane Bending900 - 700Strong / Medium-Weak
C-S Stretch850 - 600Weak-Medium / Strong

While this compound itself does not have classical hydrogen bond donors, its nitrogen atom can act as a hydrogen bond acceptor. In co-crystals or solvates, the formation of intermolecular hydrogen bonds (e.g., O-H···N or N-H···N) can be readily detected by FT-IR spectroscopy. nih.gov Such interactions cause a significant broadening and red-shifting (a shift to lower frequency) of the donor's stretching vibration (e.g., the O-H band). nih.gov

Other, weaker interactions like C-H···N or C-H···S interactions, as well as π-π stacking, also influence the crystal packing and can be inferred from subtle shifts in the vibrational spectra. nih.gov Comparing the solid-state spectrum to a solution spectrum can reveal these shifts, as intermolecular forces are minimized in dilute solution. Computational methods, combined with techniques like Hirshfeld surface analysis, are often used to complement experimental spectra to quantify the energies and types of these non-covalent interactions that govern the supramolecular architecture. nih.govresearcher.lifemdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent molecule and its fragments. For this compound, HRMS would confirm its molecular formula, C₈H₇NS, by matching the experimentally observed accurate mass with the theoretically calculated mass.

The analysis of fragmentation pathways through tandem mass spectrometry (MS/MS) experiments provides critical insights into the compound's structure and stability. While specific fragmentation data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known behavior of related heterocyclic systems, such as thiazoles and other isothiazole derivatives researchgate.netresearchgate.net. The process typically involves ionization of the molecule, followed by bond cleavages and rearrangements to produce a series of fragment ions nih.gov.

The fragmentation of the benzisothiazole core likely proceeds through initial cleavage of the weaker bonds within the heterocyclic ring. Key fragmentation steps for the molecular ion of this compound could include:

Loss of a methyl radical (•CH₃) from the parent ion.

Cleavage of the N-S bond, a common fragmentation initiation point in sulfur-nitrogen heterocycles.

Retro-Diels-Alder (RDA) type reactions involving the benzene ring, leading to the expulsion of small neutral molecules like acetylene (B1199291) or hydrogen cyanide.

Loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing fragments.

The resulting fragment ions are detected by HRMS, and their accurate masses are used to deduce their elemental compositions, allowing for the reconstruction of the fragmentation cascade. This detailed analysis helps to confirm the connectivity of atoms within the molecule.

Table 1: Plausible HRMS Fragmentation Data for this compound (C₈H₇NS)

Fragment Ion Proposed Loss from Parent Ion Theoretical m/z
[C₇H₄NS]⁺ •CH₃ 134.0064
[C₈H₇N]⁺• S 117.0578
[C₇H₅S]⁺ HCN 121.0112

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements

The geometric parameters obtained from SCXRD are fundamental to understanding the molecule's electronic structure and reactivity. In the benzo[d]isothiazole core, the bond lengths within the benzene ring are expected to show typical aromatic character. The bonds within the isothiazole ring, particularly the N-S, C-S, and C=N bonds, are of special interest. Their lengths can indicate the degree of electron delocalization within the heterocyclic portion of the molecule.

Bond angles define the shape and strain of the ring systems. For example, the internal angles of the five-membered isothiazole ring will deviate from the ideal 108° of a regular pentagon, reflecting the different sizes of the sulfur and nitrogen atoms and the nature of the bonding. Torsion angles describe the conformation of the molecule, and in the case of the largely planar benzo[d]isothiazole system, they would confirm the near-zero deviation from planarity.

Table 2: Representative Crystallographic Data for a Benzo[d]isothiazole Derivative Data below is for 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide to illustrate typical parameters for the core structure. researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.696(3)
b (Å)8.878(4)
c (Å)10.511(4)
α (°)99.789(4)
β (°)100.285(4)
γ (°)85.715(4)

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces mdpi.comresearcher.life. The study of these interactions is crucial for crystal engineering, where the goal is to design solid materials with specific properties.

In crystals of this compound and its derivatives, π-π stacking interactions between the aromatic benzoisothiazole rings are expected to be a dominant packing motif. The methyl group can also participate in weaker C-H···π or C-H···N/S interactions. The presence and geometry of these interactions influence material properties such as melting point, solubility, and even optical characteristics rsc.org. Analysis of the crystal packing can reveal herringbone or slipped-stack arrangements, which have been shown to directly impact the photophysical properties of related thiazole-based materials rsc.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is used to probe the electronic transitions within a molecule. These analyses provide information about the energy levels of molecular orbitals and the photophysical properties of the compound.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The fusion of the benzene and isothiazole rings creates an extended π-system, which typically results in absorption maxima (λmax) in the ultraviolet region. The position and intensity of these maxima can be influenced by the solvent environment, with polar solvents often causing shifts in the absorption peaks. For related isothiazolo[4,5-b]pyridine derivatives, absorption maxima are observed, and the transitions are assigned as π → π* nih.gov.

Table 3: Representative UV-Vis Absorption Data for Isothiazole Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Reference
Isothiazolo[4,5-b]pyridine derivative 1n-Hexane~340 nih.gov
Isothiazolo[4,5-b]pyridine derivative 1Ethanol~340 nih.gov
Thiazolo[5,4-d]thiazole (B1587360) derivative (TTZ8)CH₂Cl₂497 scispace.com
Thiazolo[5,4-d]thiazole derivative (TTZ12)CH₂Cl₂545 scispace.com

Many heterocyclic aromatic compounds, including thiazole (B1198619) and isothiazole derivatives, exhibit fluorescence scientificarchives.com. Upon absorption of photons, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).

The fluorescence properties, such as the emission wavelength and fluorescence quantum yield (ΦF), are highly sensitive to the molecular structure and environment. The quantum yield, which measures the efficiency of the fluorescence process, is a critical parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes nih.gov. Studies on various isothiazole and benzothiazole derivatives have shown that their emission spectra can be dependent on solvent polarity, a phenomenon known as solvatochromism nih.gov. The aggregation of molecules can also significantly influence fluorescence effects researchgate.net. While some benzothiazoles are known to have high quantum yields, the specific luminescent properties of this compound would require experimental determination nih.gov.

Theoretical and Computational Chemistry of 5 Methylbenzo D Isothiazole

Quantum Mechanical (QM) Calculations of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to determining the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the structure and properties of benzothiazole (B30560) derivatives, offering a balance of accuracy and computational efficiency. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comshd-pub.org.rs

HOMO: For aromatic systems like 5-Methylbenzo[d]isothiazole, the HOMO is typically a π-orbital distributed across the fused ring system. The presence of the electron-donating methyl group at the 5-position is expected to raise the energy of the HOMO compared to the unsubstituted benzo[d]isothiazole, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is generally a π* anti-bonding orbital. Its energy level indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): A smaller energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comniscpr.res.in For substituted benzothiazoles, the HOMO-LUMO gap typically falls in the range of 4 to 5 eV. mdpi.com The methyl group's electron-donating nature is predicted to slightly decrease the energy gap in this compound compared to its parent compound, suggesting a modest increase in reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzothiazoles

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole (hypothetical) -6.5 -1.8 4.7
This compound (predicted) -6.3 -1.7 4.6

Note: Data are illustrative, based on general principles and data from related compounds.

Quantum mechanical calculations can map the distribution of electrons within a molecule, providing insights into its polarity and reactive sites.

Charge Distribution: Mulliken charge analysis distributes the total charge among the atoms, revealing the electronic environment of each atom. In this compound, the nitrogen and sulfur heteroatoms are expected to carry partial negative charges due to their high electronegativity, while adjacent carbon atoms will have partial positive charges. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, the most negative potential is expected around the nitrogen atom, identifying it as a primary site for protonation or coordination. The fused benzene (B151609) ring will show areas of moderate negative potential, with the methyl group slightly enhancing the electron density on the ring.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction

DFT is a workhorse of computational chemistry for optimizing molecular geometries to their lowest energy state and for predicting various spectroscopic parameters with high accuracy. researchgate.net Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed for these tasks. mdpi.comresearchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are invaluable for structure elucidation and assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting isotropic chemical shielding constants, which are then converted to chemical shifts. mdpi.comnih.gov

¹H NMR: Calculations can predict the chemical shifts of aromatic protons and the methyl protons. The aromatic protons of the benzothiazole core are typically found between 7.0 and 8.5 ppm. nih.gov The methyl protons at the 5-position would be expected to appear in the typical aromatic methyl region, around 2.4-2.6 ppm.

¹³C NMR: Predicted ¹³C chemical shifts help in assigning the signals of the carbon atoms in the fused ring system. mdpi.comuq.edu.au The carbon atom attached to the methyl group (C5) and the other carbons of the benzene ring would have their chemical shifts influenced by the electron-donating effect of the substituent.

DFT calculations have reached a level of accuracy where predicted shifts often correlate linearly with experimental values, with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C being achievable. nih.govmdpi.com

Table 2: Comparison of Typical Experimental and DFT-Predicted ¹H NMR Chemical Shifts (ppm) for a Benzothiazole Moiety

Proton Position Typical Experimental δ (ppm) Typical Predicted δ (ppm)
H2 8.0 - 8.2 8.1 - 8.3
H4 7.8 - 8.0 7.9 - 8.1
H6 7.3 - 7.5 7.4 - 7.6
H7 7.4 - 7.6 7.5 - 7.7

Note: Data are illustrative and based on general values for related structures. mdpi.comnih.gov

Vibrational (IR, Raman) Spectra: DFT calculations can compute the harmonic vibrational frequencies of a molecule. core.ac.uk These frequencies correspond to specific bond stretches, bends, and torsions, which are observed as peaks in Infrared (IR) and Raman spectra. osti.gov Theoretical spectra aid in the assignment of experimental bands. For this compound, characteristic vibrations would include C=N stretching, C-S stretching, aromatic C-C and C-H stretching, and vibrations associated with the methyl group (C-H stretching and bending). core.ac.ukresearchgate.net Calculated frequencies are often systematically scaled to better match experimental results. researchgate.net

Electronic (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comfaccts.de The absorptions arise from electronic transitions between molecular orbitals, most prominently the HOMO → LUMO transition. gaussian.com The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic structure of the molecule. mdpi.com

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are instrumental in exploring the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to map out reaction pathways and determine activation energies. mdpi.com This allows for the prediction of reaction feasibility and selectivity.

For this compound, computational studies could elucidate mechanisms for various reactions, such as:

Electrophilic Aromatic Substitution: The 5-methyl group is an activating, ortho-para directing group. Computational modeling could predict the relative activation barriers for electrophilic attack at the C4, C6, and C7 positions, thereby predicting the regioselectivity of reactions like nitration or halogenation.

N-alkylation: The nucleophilic nitrogen atom is a likely site for alkylation. DFT calculations could model the transition state for this Sₙ2 reaction.

Ring-opening reactions: The stability of the isothiazole (B42339) ring can be assessed by calculating the energetics of potential ring-opening pathways under different conditions.

By mapping these reaction coordinates, computational chemistry provides a molecular-level understanding of why certain products are formed, complementing and guiding experimental synthetic efforts.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

In the realm of computational chemistry, understanding the mechanism of a chemical reaction is of paramount importance. For reactions involving benzo[d]isothiazole derivatives, such as isomerizations or reactions with other molecules, identifying the transition state (TS) is a critical step. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway.

Computational chemists employ various algorithms to locate these transition states. These methods typically involve geometry optimization techniques that search for a stationary point where the energy is a maximum along one coordinate (the reaction coordinate) and a minimum along all other coordinates. The characterization of a located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is successfully located and characterized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.com The IRC is the minimum energy path that connects the transition state to the reactants and products. mdpi.com By following the IRC from the transition state in both forward and reverse directions, chemists can verify that the identified transition state indeed connects the desired reactants and products. mdpi.com This analysis provides a detailed picture of the geometric changes that occur during the transformation. For instance, in a study of benzothiazole–benzisothiazole type isomerization, DFT calculations were used to support the proposed mechanism, which would involve locating the relevant transition states and following the IRC. researchgate.net

Table 1: Illustrative Data from a Transition State and IRC Analysis for a Hypothetical Isomerization of a Benzo[d]isothiazole Derivative

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol) 0.025.4-5.2
Imaginary Frequency (cm⁻¹) N/A-250.3N/A
Key Bond Distance (Å) S-N: 1.70S-N: 2.10S-C: 1.75
Key Bond Angle (°) C-S-N: 90.0C-S-N: 75.0C-S-C: 95.0

This table is illustrative and does not represent data for this compound.

Energy Profiles and Kinetic Barriers of Chemical Transformations

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy diagram can be constructed. The height of the energy barrier, known as the activation energy or kinetic barrier, determines the rate of the reaction.

For benzo[d]isothiazole derivatives, computational methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine these energies with a high degree of accuracy. nih.gov The choice of the level of theory and basis set is crucial for obtaining reliable results. The kinetic barrier is the energy difference between the reactants and the transition state. A higher barrier implies a slower reaction rate. These calculations are essential for predicting the feasibility of a proposed reaction pathway and for understanding the factors that influence reaction kinetics. For example, a theoretical study on benzothiazole derivatives investigated the effect of substituents on their electronic properties, which would directly influence the energy profiles of their reactions. nih.gov

Table 2: Hypothetical Energy Profile for a Reaction of a Substituted Benzo[d]isothiazole

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +18.5
Intermediate +5.3
Transition State 2 +22.1
Products -10.8

This table is illustrative and does not represent data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide valuable information about static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvation effects, and intermolecular interactions.

Solvation Effects and Conformational Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around a solute, such as this compound, providing a detailed picture of the solvation shell and its impact on the solute's conformation. By analyzing the trajectory of the simulation, researchers can study the conformational dynamics of the molecule, identifying preferred conformations and the transitions between them. The effect of solvent polarity on the absorption spectra of benzothiazole derivatives has been investigated using computational methods, demonstrating the importance of solvation effects. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis (In Silico, focused on methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. biointerfaceresearch.com This methodology is central to drug discovery and design. For derivatives of benzo[d]isothiazole that may have biological activity, molecular docking can be used to predict their binding mode to a target protein. nih.govmdpi.comnih.gov

The process begins with the three-dimensional structures of the ligand and the receptor. The ligand's conformational space is explored to find the binding pose with the most favorable interaction energy. Scoring functions are used to estimate the binding affinity for different poses. Docking studies on benzothiazole derivatives have been performed to understand their interaction with the binding sites of enzymes. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov For instance, molecular docking of benzothiazole derivatives targeting the DHPS enzyme revealed interactions with key amino acid residues. mdpi.comnih.gov

Table 3: Methodological Steps in Molecular Docking

StepDescription
1. Receptor Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.
2. Ligand Preparation Generate the 3D structure of the ligand (e.g., this compound). Assign atomic charges and define rotatable bonds.
3. Docking Simulation Use a docking program to systematically search for the best binding poses of the ligand within the receptor's binding site.
4. Scoring and Analysis Rank the generated poses using a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key intermolecular interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. brieflands.comnih.govscispace.comresearchgate.net These models are widely used in medicinal chemistry and materials science to predict the activity or properties of new compounds without the need for synthesis and testing.

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of molecules with known activities or properties is required.

Molecular Descriptor Calculation: Numerical descriptors that encode the structural and physicochemical features of the molecules are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity or property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies have been successfully applied to 1,2-benzisothiazol-3-one derivatives to model their caspase-3 inhibitory activities. brieflands.com Similarly, QSAR investigations have been performed on hydrazones of 1,2-benzisothiazole (B1215175) to understand their antimicrobial activity. nih.gov These studies help in identifying the key molecular features that are important for the desired biological activity and guide the design of new, more potent compounds.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Modeling

Descriptor ClassExamples
Constitutional Molecular weight, number of atoms, number of rings
Topological Connectivity indices, shape indices
Geometric Molecular surface area, molecular volume
Electronic Dipole moment, HOMO/LUMO energies, partial charges
Hydrophobic LogP (octanol-water partition coefficient)

Applications of 5 Methylbenzo D Isothiazole in Advanced Organic Synthesis and Material Sciences

Role as a Key Synthetic Intermediate in Complex Heterocyclic Synthesis

5-Methylbenzo[d]isothiazole serves as a crucial starting material for the synthesis of a variety of complex heterocyclic compounds. Its reactive isothiazole (B42339) ring, coupled with the influence of the methyl group on the benzene (B151609) ring, allows for diverse chemical transformations, leading to the construction of intricate molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates (excluding clinical data)

The benzo[d]isothiazole core is a recognized privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a methyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. While specific clinical data is beyond the scope of this article, the utility of this compound as a precursor for pharmaceutical intermediates is evident in its application in the synthesis of complex heterocyclic systems that are of interest in drug discovery.

One notable application of 5-methyl-1,2-benzisothiazole is in annulation reactions with ynamides. This reaction can be directed to produce two distinct and medicinally relevant classes of compounds: 1,4-benzothiazepines and 3-aminoisoquinolines, depending on the reaction conditions. nih.gov These structures are core components of various compounds with potential therapeutic applications. The reaction's outcome is tunable by temperature, with lower temperatures favoring the formation of 1,4-benzothiazepines and higher temperatures leading to 3-aminoisoquinolines. nih.gov

Table 1: Synthesis of 1,4-Benzothiazepines and 3-Aminoisoquinolines from 5-Methyl-1,2-benzisothiazole

Starting MaterialReagentConditionsProductYield
5-Methyl-1,2-benzisothiazoleYnamideRoom Temperature1,4-Benzothiazepine derivativeHigh
5-Methyl-1,2-benzisothiazoleYnamideHeating3-Aminoisoquinoline derivativeHigh

This table is based on data presented in a study on the annulations of ynamides with 1,2-benzisothiazoles. nih.gov

This synthetic versatility underscores the importance of this compound as a building block for creating libraries of complex molecules for biological screening.

Building Block for Polyheterocyclic Architectures

The reactivity of this compound extends to the construction of more elaborate polyheterocyclic systems. The isothiazole ring can participate in various cycloaddition and condensation reactions, allowing for the fusion of additional heterocyclic rings.

The aforementioned annulation reaction with ynamides is a prime example of its utility in forming fused polyheterocyclic structures. nih.gov The resulting 1,4-benzothiazepines and 3-aminoisoquinolines are themselves complex heterocyclic systems that can be further modified. The ability to selectively generate these different scaffolds from a single precursor highlights the strategic advantage of using this compound in synthetic chemistry.

Further research into the reactivity of this compound is likely to uncover new pathways to novel polyheterocyclic architectures with unique three-dimensional structures and properties.

Contributions to Functional Materials Development

While the application of the broader class of thiazole (B1198619) and benzothiazole (B30560) derivatives in material science is well-documented, specific research on this compound in this area is still emerging. However, the inherent electronic and photophysical properties of the benzo[d]isothiazole core suggest its potential for use in various functional materials.

Organic Electronic Materials (e.g., Organic Semiconductors, OLED components)

Thiazole-containing compounds are known to be effective components in organic semiconductors and organic light-emitting diodes (OLEDs). The electron-deficient nature of the thiazole ring can facilitate electron transport, a crucial property for n-type organic semiconductors. The fusion of the thiazole ring with a benzene ring in this compound creates a more extended π-conjugated system, which is beneficial for charge transport and can influence the material's optical properties. The methyl group can further modulate these properties through its electron-donating effect and by influencing the solid-state packing of the molecules.

While direct studies on this compound for these applications are not widely reported, the investigation of other benzothiazole derivatives in organic electronics suggests that it could be a promising candidate for further research and development in this field.

Photochromic and Thermochromic Systems

Photochromic and thermochromic materials, which change color in response to light or temperature, respectively, often incorporate heterocyclic moieties that can undergo reversible structural changes. The benzo[d]isothiazole ring system, with its potential for ring-opening and closing reactions or isomerization under external stimuli, could theoretically be integrated into such systems. The methyl group could influence the kinetics and thermodynamics of these transformations, thereby tuning the photochromic or thermochromic response. Currently, there is a lack of specific research demonstrating the use of this compound in these applications.

Chemosensors and Biosensors (as a component)

The development of chemosensors and biosensors often relies on molecules that can selectively bind to a target analyte and produce a measurable signal, such as a change in fluorescence or color. The nitrogen and sulfur atoms in the isothiazole ring of this compound offer potential coordination sites for metal ions or other analytes. Functionalization of the benzo[d]isothiazole scaffold could lead to the development of highly selective and sensitive sensors.

For instance, benzothiazole-based fluorescent chemosensors have been developed for the detection of various ions and molecules. nih.gov The introduction of a methyl group could enhance the photophysical properties of such sensors or influence their binding affinity and selectivity. Although specific examples of this compound being used as a primary component in chemosensors or biosensors are not prevalent in the literature, its structural features make it an intriguing candidate for future exploration in this area.

Ligand Design in Coordination Chemistry and Catalysis

The isothiazole ring, particularly when fused to a benzene ring to form a benzisothiazole scaffold, possesses unique electronic and structural features that make it an attractive component in the design of ligands for coordination chemistry. The presence of both nitrogen and sulfur atoms offers multiple potential coordination sites for metal ions.

Development of Metal Complexes Featuring this compound Ligands

The development of metal complexes using isothiazole-based ligands is an active area of research. researchgate.netresearchgate.net These ligands can coordinate to a variety of transition metals, forming complexes with diverse geometries and electronic properties. The 5-methyl group on the benzisothiazole ring can influence the ligand's steric and electronic properties, subtly tuning the characteristics of the resulting metal complex.

Derivatives of isothiazole have been successfully used to synthesize complexes with metals such as palladium. researchgate.net The coordination typically involves the nitrogen atom of the isothiazole ring. Depending on the other functional groups attached to the benzisothiazole core, these ligands can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear or polynuclear complexes. The inherent stability of the benzisothiazole ring system contributes to the robustness of the resulting metal complexes.

Table 1: Representative Metal Complexes with Isothiazole-Type Ligands

Ligand TypeMetal IonTypical GeometryReference
Substituted IsothiazolePalladium (II)Square Planar researchgate.net
Benzisothiazolin-3-oneVariousVaries nih.gov
Fused IsothiazoleVariousVaries researchgate.net

Exploitation in Homogeneous and Heterogeneous Catalysis

Metal complexes featuring isothiazole-derived ligands have shown potential in catalysis. The ability to tune the electronic and steric environment around the metal center by modifying the ligand allows for the optimization of catalytic activity and selectivity.

Palladium complexes containing isothiazole ligands have been investigated for their catalytic activity in cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The isothiazole ligand can stabilize the active metal center and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. While some complexes have demonstrated high catalytic activity at elevated temperatures, the specific performance often depends on the complete structure of the ligand and the reaction conditions. researchgate.net The development of both soluble (homogeneous) and solid-supported (heterogeneous) catalysts based on these scaffolds is a continuing goal to improve catalyst recyclability and process efficiency.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid, aromatic structure of the benzisothiazole core makes it an excellent building block for designing molecules that can self-assemble into larger, ordered structures.

Non-Covalent Interactions in Crystal Engineering and Co-crystallization

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov Crystal engineering aims to control these interactions to produce crystalline materials with desired properties.

For benzisothiazole derivatives, the aromatic rings are capable of engaging in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, allowing for the formation of specific, directional interactions with suitable donor molecules. These non-covalent interactions are fundamental in guiding the formation of specific crystal packing arrangements or in the assembly of co-crystals, where two or more different molecules are present in the same crystal lattice. researchgate.netmdpi.com The 5-methyl group can also participate in weaker C-H···π or van der Waals interactions, further influencing the molecular packing.

Formation of Ordered Nanostructures and Frameworks

The principles of molecular self-assembly can be harnessed to construct well-defined nanostructures from molecular components. researchgate.net By attaching appropriate functional groups to the this compound core, it is possible to program molecules to aggregate into specific morphologies such as nanofibers, nanobelts, or vesicles in solution. nih.gov

For instance, the introduction of long alkyl chains could induce self-assembly in specific solvents due to solvophobic effects, while the addition of groups capable of strong hydrogen bonding, like amides, could lead to the formation of one-dimensional fibrous networks. nih.gov The interplay of π-π stacking of the benzisothiazole cores and these other non-covalent forces dictates the final morphology of the assembled nanostructure. These ordered assemblies are of interest for applications in materials science, including organic electronics and drug delivery systems. researchgate.net

Mechanistic Investigations of 5 Methylbenzo D Isothiazole Interactions in Biological Systems Strictly in Vitro and Mechanistic

Characterization of Molecular Targets and Binding Mechanisms (In Vitro Biochemical Studies)

In vitro biochemical assays have been instrumental in identifying and characterizing the direct molecular targets of benzo[d]isothiazole derivatives. These studies provide quantitative data on binding affinities, inhibition constants, and the specific molecular interactions that underpin the biological activity of this class of compounds.

Derivatives of the benzo[d]isothiazole scaffold have been identified as potent inhibitors of several key enzymes through direct interaction with their active sites.

Monoacylglycerol Lipase (MGL): MGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol. google.com N-arylmethyl-benzisothiazolinone derivatives have been identified as MGL inhibitors with nanomolar potency. researchgate.net A proposed mechanism for this inhibition involves a sulfhydryl-based interaction, where the inhibitor covalently modifies critical cysteine residues within the enzyme. researchgate.net Further supporting this, various fused compounds based on the benzo[d]isothiazole structure have been developed as MGL modulators. google.com

2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD): This enzyme is part of the MEP pathway essential for isoprenoid biosynthesis in pathogens like Plasmodium spp.. 2-phenyl benzo[d]isothiazol-3(2H)-ones have been discovered as species-selective inhibitors of IspD. researchgate.net These compounds exhibit nanomolar inhibitory activity against P. falciparum and P. vivax IspD. researchgate.net The mechanism of action involves the formation of a disulfide bond between the benzo[d]isothiazol-3(2H)-one core and an active site cysteine residue, following initial non-covalent binding. researchgate.net

Topoisomerase II: Certain benzo[d]isothiazole analogues have demonstrated inhibitory activity against topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. tandfonline.com

Table 1: In Vitro Enzyme Inhibition by Benzo[d]isothiazole Derivatives
Enzyme TargetDerivative ClassPotencyMechanism of Action
Monoacylglycerol Lipase (MGL)N-arylmethyl-benzisothiazolinonesNanomolar (nM)Covalent modification of cysteine residues
IspD (Plasmodium spp.)2-phenyl benzo[d]isothiazol-3(2H)-onesNanomolar (nM)Disulfide bond formation with active site cysteine
Topoisomerase IIBenzo[d]isothiazole analoguesMicromolar (µM)Inhibition of enzyme activity

Benzo[d]isothiazole derivatives have been shown to modulate the activity of specific receptors, acting as both agonists and allosteric modulators.

Human Transient Receptor Potential Cation Channel Subfamily M Member 5 (hTRPM5): A high-throughput screening campaign led to the discovery of a series of benzo[d]isothiazole derivatives as potent and selective agonists of hTRPM5. researchgate.net Specific compounds from this series demonstrated nanomolar activity and exhibited over 100-fold selectivity against related cation channels in in vitro assays. researchgate.net

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): A novel class of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides has been identified as potent positive allosteric modulators (PAMs) of mGlu4. acs.org One compound in this series, VU6001376, was found to have a half-maximal effective concentration (EC₅₀) of 50.1 nM in an in vitro setting. acs.org

Table 2: In Vitro Receptor Modulation by Benzo[d]isothiazole Derivatives
Receptor TargetDerivative ClassEffectPotency (EC₅₀)
hTRPM5Benzo[d]isothiazolesAgonistNanomolar (nM)
mGlu4Benzo[d]isothiazole-3-carboxamidesPositive Allosteric Modulator (PAM)50.1 nM (for VU6001376)

Interrogation of Cellular Pathways at the Molecular Level (Cell-Based Studies)

Cell-based assays have provided insight into how benzo[d]isothiazole derivatives influence complex intracellular signaling networks, often by disrupting key protein-protein interactions.

The benzo[d]isothiazole scaffold has been successfully utilized to develop modulators of immune checkpoint signaling pathways. Derivatives have been designed to block the signal transduction mediated by the VISTA (V-domain Ig suppressor of T cell activation) checkpoint. cancerbiomed.orgnih.gov These compounds can relieve the VISTA-mediated inhibition of T cell proliferation and promote the secretion of key cytokines like IFN-γ and TNF-α in cell-based assays. nih.gov

A significant application of the benzo[d]isothiazole scaffold is in the design of small-molecule inhibitors that disrupt the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction. cancerbiomed.orgnih.govnih.gov This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.

Mechanism: Benzo[d]isothiazole derivatives have been developed that bind to the PD-L1 protein, preventing it from interacting with the PD-1 receptor on T cells. cancerbiomed.orgnih.gov

Molecular Interactions: Molecular modeling and dynamics studies have identified key residues on the PD-L1 protein that are critical for binding these inhibitors. These include Tyr56, Asp122, and Lys124, which form hydrogen bond interactions with the small molecules, anchoring them in the binding pocket and sterically hindering the larger PD-1 protein from docking. nih.gov One derivative, compound D7, showed an IC₅₀ value of 5.7 nM for inhibiting this interaction. nih.gov

Structure-Activity Relationship (SAR) Derivation for Target Engagement (Based on In Vitro Data)

The systematic modification of the benzo[d]isothiazole scaffold has allowed for the derivation of clear structure-activity relationships, guiding the optimization of compounds for specific molecular targets.

For mGlu4 PAMs: SAR studies on the benzo[d]isothiazole-3-carboxamide (B107003) series revealed that modifications to the carboxamide group and substitutions on the pyrazolopyridine moiety significantly impact potency and metabolic stability. acs.org This led to the identification of compound 27o (VU6001376) with an optimized profile, including a potent EC₅₀ of 50.1 nM and reduced Cytochrome P450 1A2 (CYP1A2) inhibition. acs.org

For hTRPM5 Agonists: The development from an initial screening hit to potent nanomolar agonists like compounds 61 and 64 was driven by a "hit to lead" optimization campaign. researchgate.net This process inherently involves establishing SAR to improve target engagement and selectivity over other ion channels. researchgate.net

For Antiproliferative Activity: In a series of benzo[d]isothiazole hydrazones, SAR analysis indicated that the nature of the substituent on the benzylidene moiety was crucial for cytotoxicity. ddg-pharmfac.net

The introduction of a hydroxy group (e.g., in compounds 2h, 3h, 5h) was favorable for activity. ddg-pharmfac.net

Replacing the hydroxy group with a bioisosteric fluorine atom was also explored to modify physicochemical properties. ddg-pharmfac.net

Adding 2,4-dinitrobenzylidene moieties was investigated based on the rationale that nitro groups can enhance cytotoxicity. ddg-pharmfac.net

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzo[d]isothiazole Derivatives
Molecular Target/ActivityScaffold/SeriesKey SAR Observations (from In Vitro Data)
mGlu4 Receptor (PAM)Benzo[d]isothiazole-3-carboxamidesModifications of the carboxamide and pyrazolopyridine groups are critical for potency and metabolic stability. acs.org
hTRPM5 Receptor (Agonist)Benzo[d]isothiazoles"Hit-to-lead" optimization of substituents led to nanomolar potency and >100-fold selectivity. researchgate.net
AntiproliferativeBenzo[d]isothiazole hydrazonesHydroxy and dinitro substitutions on the benzylidene moiety generally enhance cytotoxic activity. ddg-pharmfac.net
PD-1/PD-L1 InteractionBenzo[d]isothiazoles"Ring fusion" strategies and modifications based on a starting scaffold (BMS-202) led to improved inhibitory activity (IC₅₀ = 5.7 nM). cancerbiomed.orgnih.gov

Correlation of Structural Modifications with In Vitro Efficacy

The biological activity of benzisothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies on the broader class of benzothiazoles and related heterocyclic compounds have revealed that modifications can drastically alter their in vitro efficacy against various biological targets.

For the benzothiazole (B30560) scaffold, substitutions at the C-2 and C-6 positions have been noted as particularly important for a variety of biological activities. While specific SAR studies focused solely on 5-Methylbenzo[d]isothiazole are not extensively documented, research on related N-substituted 1,2-benzisothiazolin-3-one derivatives has demonstrated a clear link between lipophilicity and antimicrobial activity. For instance, a study on N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one showed a bilinear relationship between the logarithm of the distribution coefficient (logD) and the potency against Bacillus subtilis. This suggests that an optimal lipophilicity is required for potent antibacterial activity, with compounds having a logD value around 3 exhibiting the highest efficacy nih.gov.

The introduction of a methyl group at the C-5 position, as in this compound, would be expected to increase the lipophilicity of the parent molecule. This modification could potentially influence its membrane permeability and interaction with hydrophobic pockets of target proteins. However, without specific in vitro data for a series of C-5 substituted analogs, the precise impact of the 5-methyl group on efficacy remains speculative.

To illustrate the importance of substitution patterns on in vitro activity in a related series of compounds, the following table summarizes hypothetical data based on general principles observed in heterocyclic chemistry.

Compound/ModificationSubstitution at C-5LogP (Predicted)Hypothetical In Vitro Activity (IC50, µM)
Benzo[d]isothiazoleH2.1>100
This compound CH₃2.650-100
5-Chlorobenzo[d]isothiazoleCl2.825-50
5-Methoxybenzo[d]isothiazoleOCH₃2.0>100

Note: The data in this table is illustrative and not based on experimental results for this compound, as such data was not found in the reviewed literature.

Pharmacophore Modeling and Ligand Efficiency Analysis

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This technique is particularly valuable in the absence of a known 3D structure of the biological target nih.govmdpi.com. For the broader class of benzisothiazole derivatives, pharmacophore models could be developed based on a series of active and inactive compounds to elucidate the key features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. However, no specific pharmacophore models for this compound have been reported in the available scientific literature.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, normalized for its size (typically the number of non-hydrogen atoms) wikipedia.org. It is a useful tool for prioritizing compounds during lead optimization, as it favors smaller molecules with high affinity. The formula for Ligand Efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Without experimental binding affinity data (such as Kᵢ or IC₅₀ values) for this compound against a specific biological target, it is not possible to calculate its ligand efficiency. Analysis of ligand efficiency metrics for a series of this compound analogs would be a valuable step in assessing their potential as lead compounds for further development.

Exploration of Agrochemical Applications (Mechanistic Aspects)

Benzisothiazole and isothiazole (B42339) derivatives have been investigated for their potential applications in agriculture, primarily as fungicides and plant defense activators. The mechanistic aspects of these applications are of significant interest for the development of novel crop protection agents.

Target Identification in Agricultural Pests/Pathogens

The identification of specific molecular targets is crucial for understanding the mode of action of any agrochemical. For many classes of fungicides, the molecular targets are well-established. For example, benzimidazole (B57391) fungicides target the β-tubulin protein, disrupting microtubule assembly and inhibiting cell division in fungi. Other fungicides inhibit enzymes essential for sterol biosynthesis, which is critical for fungal cell membrane integrity.

For this compound, a specific molecular target in agricultural pests or pathogens has not been identified in the reviewed literature. If its primary mode of action is as a plant defense elicitor, it would not have a direct target within the pathogen itself. Instead, its "target" would be components of the plant's defense signaling cascade.

However, some benzisothiazole derivatives do exhibit direct antimicrobial properties nih.gov. In such cases, the potential targets could be enzymes or proteins essential for microbial survival. For instance, studies on thiazole (B1198619) derivatives have identified various potential targets in bacteria and fungi, including DNA gyrase and cytochrome P450 enzymes nih.gov. Further research, including biochemical assays and molecular docking studies, would be necessary to identify any direct molecular targets of this compound in relevant agricultural pathogens.

Future Perspectives and Emerging Research Frontiers for 5 Methylbenzo D Isothiazole

Integration of Artificial Intelligence and Machine Learning in 5-Methylbenzo[d]isothiazole Research

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules like this compound are designed, synthesized, and analyzed. Machine learning (ML) algorithms can process vast datasets of chemical information to identify patterns and make predictions far beyond human capability, accelerating the pace of discovery.

Predictive Synthesis and Retrosynthetic Analysis

Retrosynthetic analysis, a method for breaking down target molecules into simpler precursors, is particularly well-suited for AI applications. AI algorithms can navigate the complex decision tree of possible disconnections to identify the most viable synthetic routes. This approach not only saves significant time and resources but also has the potential to uncover non-intuitive pathways that a human chemist might overlook. The integration of both forward and backward prediction models is a key strategy in this domain.

AI/ML Model TypeApplication in this compound SynthesisPotential Impact
Transformer Models Predict reaction outcomes and generate retrosynthetic pathways by processing reaction SMILES strings.Increased efficiency in synthetic route design; discovery of novel synthetic methods.
Graph Neural Networks Analyze molecular graphs to predict reactivity and identify strategic bonds for retrosynthesis.More accurate prediction of complex, multi-step syntheses for novel derivatives.
Reinforcement Learning Optimize synthetic routes based on criteria such as cost, yield, and environmental impact.Development of greener and more cost-effective manufacturing processes.

Virtual Screening for Novel Material Properties or Biological Interactions

Virtual screening utilizes computational methods to search large libraries of virtual compounds for molecules with specific desired properties, be it for materials science or drug discovery. For this compound, AI can be used to generate vast virtual libraries of derivatives and then screen them for potential applications.

By developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, researchers can predict the biological activity or material properties of novel this compound derivatives without synthesizing them. For instance, these models could screen for derivatives with high potential as organic semiconductors, fluorescent probes, or inhibitors of specific biological targets. This in silico approach dramatically reduces the number of compounds that need to be synthesized and tested in the lab, focusing resources on the most promising candidates. Studies on related benzothiazole (B30560) structures have already demonstrated the power of virtual screening and molecular docking to identify potential antimicrobial agents or enzyme inhibitors.

Exploration of Uncharted Chemical Space through Advanced Derivatization

While the core this compound scaffold is known, its full potential lies in the vast chemical space that can be explored through advanced derivatization. Modern synthetic organic chemistry offers a powerful toolkit to modify the parent structure, fine-tuning its electronic, steric, and physicochemical properties.

Future research will likely focus on:

C-H Activation: Direct functionalization of the benzene (B151609) ring's C-H bonds offers an atom-economical way to introduce a wide range of substituents (e.g., aryl, alkyl, halogen groups), bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to attach diverse functional groups to halogenated or borylated this compound precursors.

Modifications of the Methyl Group: The methyl group at the 5-position serves as a handle for further transformations, such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce new reactive sites.

These strategies will enable the creation of a diverse library of derivatives, each with unique properties tailored for specific applications.

Derivatization StrategyTarget Position(s)Potential Functional GroupsExpected Outcome/Application
Suzuki Cross-Coupling Halogenated positions on the benzene ringAryl, HeteroarylTuning of electronic properties for optoelectronics.
Buchwald-Hartwig Amination Halogenated positions on the benzene ringAmines, AmidesIntroduction of biologically relevant moieties; modification of solubility.
Direct C-H Arylation Positions 4, 6, 7 on the benzene ring(Hetero)aryl groupsEfficient synthesis of complex derivatives for materials science.
Benzylic Bromination 5-Methyl groupBromineCreation of a reactive handle for further nucleophilic substitution.

Development of Novel Analytical Techniques for this compound Characterization

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their precise characterization becomes paramount. While standard methods like NMR and mass spectrometry are fundamental, future research will benefit from the development and application of more sophisticated techniques.

High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is essential for the accurate identification and quantification of this compound and its derivatives in complex mixtures. Advanced NMR techniques, such as 2D-NMR (COSY, HMBC, HSQC), will be crucial for the unambiguous structural elucidation of novel, highly substituted analogues. Furthermore, the development of chiral chromatography methods will be vital if stereoisomers of this compound derivatives are pursued. For solid-state applications, techniques like X-ray crystallography will provide invaluable insights into the molecular packing and intermolecular interactions that govern material properties.

Analytical TechniqueInformation ProvidedRelevance to this compound Research
UHPLC-HRMS/MS Precise mass, fragmentation patterns, quantification.Identification of novel derivatives, metabolites, and impurities.
2D NMR Spectroscopy Connectivity of atoms (1H-1H, 1H-13C), spatial relationships.Unambiguous structure determination of complex derivatives.
X-ray Crystallography Solid-state structure, bond lengths/angles, crystal packing.Understanding structure-property relationships for materials applications.
Circular Dichroism (CD) Spectroscopy Information on chirality and secondary structure.Characterization of enantiomerically pure derivatives.

Potential in Interdisciplinary Research with Nanoscience and Optoelectronics

The unique electronic properties of the benzo[d]isothiazole scaffold make it a promising candidate for integration into the fields of nanoscience and optoelectronics. The aromatic system, combined with the electron-rich sulfur and nitrogen heteroatoms, provides a platform for developing novel functional materials.

Derivatives of this compound could be designed to exhibit strong fluorescence, making them suitable for use as organic light-emitting diodes (OLEDs), fluorescent sensors, or bio-imaging agents. Research on related heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) has already demonstrated their potential in solid-state photonic and fluorescence-based devices. By strategically adding donor and acceptor groups to the this compound core, researchers can tune the molecule's absorption and emission wavelengths across the visible spectrum.

In nanoscience, these molecules could be used as ligands to functionalize nanoparticles, imparting specific optical or electronic properties. They could also be explored as components of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), an area where related benzothiadiazole derivatives have shown promise.

Rational Design Principles for Enhanced Functionality and Selectivity

Moving beyond trial-and-error, the future of this compound research will rely on rational design principles. This approach involves using a deep understanding of structure-property and structure-activity relationships, often aided by computational chemistry, to design molecules with specific, predetermined functions.

For therapeutic applications, this could involve designing derivatives that selectively bind to a specific enzyme's active site or a protein receptor. Molecular docking studies, similar to those performed on benzothiazole derivatives, can predict binding modes and affinities, guiding the synthesis of more potent and selective agents.

For materials science, density functional theory (DFT) calculations can predict the electronic properties, such as the HOMO-LUMO gap, of hypothetical derivatives. This allows for the in silico design of molecules with tailored optical and electronic characteristics for applications in optoelectronics before they are ever synthesized. This rational design approach maximizes the probability of success and accelerates the development of new functional materials based on the this compound scaffold.

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